molecular formula C9H11NO B8812881 2-Aminopropiophenone CAS No. 5265-18-9

2-Aminopropiophenone

Cat. No.: B8812881
CAS No.: 5265-18-9
M. Wt: 149.19 g/mol
InChI Key: PUAQLLVFLMYYJJ-ZETCQYMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminopropiophenone can be synthesized through various methods. One common synthetic route involves the reaction of propiophenone with ammonia in the presence of a reducing agent. This process typically requires controlled temperature and pressure conditions to ensure the proper formation of the amino group on the β-carbon .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of propiophenone derivatives. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Aminopropiophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor to other bioactive molecules.

    Medicine: Research explores its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-aminopropiophenone involves its interaction with various molecular targets and pathways. As a central nervous system stimulant, it is believed to exert its effects by increasing the release of neurotransmitters such as dopamine and norepinephrine. This action is similar to that of other amphetamine-like compounds, leading to increased alertness and energy .

Comparison with Similar Compounds

Uniqueness: 2-Aminopropiophenone is unique due to its specific substitution pattern on the β-carbon, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(2S)-2-amino-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAQLLVFLMYYJJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0050427
Record name (S)-(-)-Cathinone
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

BP: 93 °C at 0.8 mm Hg
Record name Cathinone
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Solubility

Very soluble in ether, ethanol
Record name Cathinone
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Mechanism of Action

Cathinone, the active principle of Catha edulis (khat), shows long-lasting analgesic effects when the tail-flick test is used in rats. The involvement of monoamines, endogenous opioids and stress in this analgesic effect was tested. Both early (30 min) and late (24 hr) analgesic effects of cathinone were prevented by reserpine or p-chlorophenylalanine, which deplete catecholamines or serotonin, respectively, and by nomifensine, which prevents neuronal uptake of biogenic amines and amphetamines. The same inhibitory effect was obtained with a high dose (4 mg/kg) of naloxone. However, rats made tolerant to morphine retained both early and late analgesic response to cathinone. The increase in plasma ACTH induced by the tail-flick test at 30 min and 24 hr was significantly enhanced by cathinone, in a naloxone-reversible way. However, the analgesic responses shown at these times were not prevented by either dexamethasone or adrenalectomy. ... The prolonged analgesia induced by cathinone is primarily due to an amphetamine-like activation of monoaminergic pathways, but requires the integrity of non-mu-opioid mechanisms. The involvement of the adrenohypophyseal axis in this cathinone effect is less probable., Infusion of khat leaves is an African traditional remedy used to treat airway diseases. The beneficial effects of khat are thought to be due to the activity of its main active component, cathinone. Cathinone inhibited electric field stimulation-induced acetylcholine release and the contractions of smooth muscle, which could be responsible for the beneficial effects seen in airway disease. The mechanism of action of this natural product appears to be via the activation of both pre-junctional alpha(2) adrenergic and 5-hydroxytryptamine 7 receptors. The present novel study describes how cathinone modulates airway tone, and may go some way to explaining the traditional use of khat as a remedy for the alleviation of respiratory disease symptoms., The alkaloid (-)-cathinone, which accounts for the stimulating properties of khat leaves, has a pharmacological profile closely resembling that of (+)-amphetamine. Since amphetamine is known to induce release at CNS serotonin storage sites, experiments were performed to determine whether (-)-cathinone also displays this aspect of amphetamine action. When the effects of (-)-cathinone and (+)-amphetamine on the release of radioactivity from rat striatal tissue prelabelled with 3H-serotonin were compared, it was found that (-)-cathinone had a releasing effect similar to that of (+)-amphetamine, although it was only one third as potent. Thus, the khat alkaloid (-)-cathinone appears to share an important effect of (+)-amphetamine on serotoninergic neurotransmission., The effects of (-)cathinone, the primary psychoactive alkaloid of the Khat plant, were compared to those of (+)amphetamine in the anterior caudate-putamen and the nucleus accumbens. In vivo microdialysis was used to measure extracellular levels of dopamine and metabolites in both regions of the brain simultaneously, after intraperitoneal administration of 0.8, 1.6 or 3.2 mg/kg of either drug (doses expressed as the salts). Both drugs increased levels of dopamine but decreased levels of metabolites in a dose-dependent manner. However, the relative magnitude of these effects depended upon the specific drug, the dose and area of the brain examined. At the largest dose used, amphetamine had a relatively greater effect than cathinone on dopamine in both caudate and accumbens. However, among smaller doses, this difference was only observed in the nucleus accumbens after administration of 1.6 mg/kg. The results also demonstrated a differential regional effect of both drugs at 3.2 mg/kg, in that both had a greater effect on dopamine in the caudate, as opposed to the accumbens. These findings demonstrate a functional heterogeneity of the striatum of the rat, that may be relevant to the understanding of both normal brain function and the neural responses to psychoactive drugs., For more Mechanism of Action (Complete) data for Cathinone (6 total), please visit the HSDB record page.
Record name Cathinone
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Color/Form

Pale yellow leaf from petroleum ether

CAS No.

71031-15-7, 5265-18-9
Record name Cathinone
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Record name Cathinone
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Record name S(-)-2-Amino-1-phenyl-1-propanone hydrochloride
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Record name Cathinone
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Melting Point

46.5 °C
Record name Cathinone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Palladium on carbon (1.069 g, 1.005 mmol) was added to the solution of 2-azido-1-phenyl-1-propanone (1.76 g, 10.05 mmol) and hydrochloric acid (6.69 mL, 80 mmol) in CH3OH (50 mL) under nitrogen, and the reaction mixture was stirred under hydrogen overnight at 25° C. The mixture was filtered, washing with CH2Cl2 (50 mL) and CH3OH (100 mL), and concentrated. Water (100 mL) was added, and the resulting mixture was lyophilized to yield an HCl salt of the title compound (1.9 g) as a brown solid. LC-MS (ES) m/z=150 [M+H]+.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
6.69 mL
Type
reactant
Reaction Step One
Quantity
1.069 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
HCl
Name
title compound

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopropiophenone
Reactant of Route 2
Reactant of Route 2
2-Aminopropiophenone
Reactant of Route 3
2-Aminopropiophenone
Reactant of Route 4
Reactant of Route 4
2-Aminopropiophenone
Reactant of Route 5
Reactant of Route 5
2-Aminopropiophenone
Reactant of Route 6
Reactant of Route 6
2-Aminopropiophenone

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